molecular formula C20H18N2O3S B2859375 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 922822-93-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2859375
CAS No.: 922822-93-3
M. Wt: 366.44
InChI Key: ZGSPNCOHOOXEQB-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Researchers have synthesized derivatives bearing different heterocyclic ring systems, including N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide structures, to evaluate their potential antitumor activities. Notably, compounds with the N-[4-(benzothiazole-2-yl)phenyl]acetamide structure demonstrated considerable anticancer activity against a range of cancer cell lines, highlighting their promise as anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant and Anti-inflammatory Properties

A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, closely related to the compound , were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The studies found compounds that exhibited significant antioxidant and anti-inflammatory activities, demonstrating the chemical structure's utility in developing therapeutic agents with these properties (Koppireddi et al., 2013).

Metabolic Stability Improvement

Research focused on the structural modification of compounds, including those with N-(benzo[d]thiazol-2-yl)acetamide frameworks, to improve metabolic stability. For instance, variations of the benzothiazole ring were explored to reduce deacetylation and thereby enhance the metabolic stability of these compounds, which is crucial for developing more effective and durable therapeutic agents (Stec et al., 2011).

Antimicrobial Activity

A number of studies have synthesized derivatives incorporating the N-(benzo[d]thiazol-2-yl)acetamide motif to evaluate their antimicrobial potential. These compounds have been tested against a variety of pathogenic bacteria and fungi, with some showing promising antibacterial and antifungal activities. This suggests their potential application in addressing microbial resistance and developing new antimicrobial agents (Rezki, 2016).

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-12-3-4-14(13(2)7-12)9-19(23)22-20-21-16(10-26-20)15-5-6-17-18(8-15)25-11-24-17/h3-8,10H,9,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSPNCOHOOXEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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